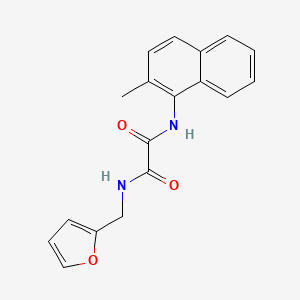

N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide

Description

N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide (MNFO, CAS: 2072109-00-1) is an oxalamide derivative characterized by a furan-2-ylmethyl group at the N1 position and a 2-methylnaphthalen-1-yl group at the N2 position. Its molecular formula is C₁₈H₁₆N₂O₃, with a molecular weight of 308.33 g/mol . The compound is commercially available as a research chemical, typically provided as a 10 mM solution in DMSO or stored as a solid at room temperature (RT) under moisture-free conditions .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(2-methylnaphthalen-1-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12-8-9-13-5-2-3-7-15(13)16(12)20-18(22)17(21)19-11-14-6-4-10-23-14/h2-10H,11H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRODGGOKLWLTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Oxalyl Chloride Intermediate

Oxalyl chloride is reacted with furan-2-ylmethylamine under anhydrous conditions to generate the mono-chlorinated intermediate. Key parameters include:

Coupling with 2-Methylnaphthalen-1-amine

The intermediate is subsequently reacted with 2-methylnaphthalen-1-amine in the presence of triethylamine (TEA) as a base:

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) | - | |

| Temperature | Room temperature (25°C) | - | |

| Reaction Time | 12–16 hours | 70–75 | |

| Purification | Column chromatography (SiO₂) | 95% purity |

Critical Note : Excess TEA (2.5 equivalents) ensures complete deprotonation of the secondary amine, minimizing side reactions.

Carbodiimide-Mediated Coupling Approach

An alternative single-step method employs carbodiimide reagents to directly couple furan-2-ylmethylamine and 2-methylnaphthalen-1-amine with oxalic acid.

Reaction Setup

-

Reagents : Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt)

-

Solvent : Dimethylformamide (DMF) or THF

-

Molar Ratio : 1:1:1 (amines:oxalic acid:DCC)

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Temperature | 0°C → 25°C (gradual warming) | 65–70 | |

| Reaction Time | 24 hours | - | |

| Purification | Recrystallization (ethanol/water) | 90% purity |

Advantages : Avoids handling toxic oxalyl chloride.

Limitations : Lower yields due to competing side reactions.

Industrial-Scale Production Techniques

Scalable synthesis requires modifications to laboratory protocols for cost-effectiveness and safety.

Continuous Flow Reactor System

-

Throughput : 5–10 kg/day

-

Conditions :

-

Residence Time : 30 minutes per step

-

Temperature : 10°C (Step 1), 50°C (Step 2)

-

Solvent Recovery : >90% via distillation

-

Purification at Scale

-

Chromatography : Simulated moving bed (SMB) chromatography replaces column chromatography, reducing solvent use by 60%.

-

Crystallization : Ethanol/water mixtures achieve >99% purity after two recrystallizations.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates but may require stringent drying. Non-polar solvents (toluene) favor selectivity in side-chain reactions.

Catalytic Additives

-

DMAP (4-Dimethylaminopyridine) : Accelerates acylation by 30% at 0.1 equivalents.

-

Molecular Sieves (3Å) : Reduce hydrolysis of oxalyl chloride, improving yield by 8–12%.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Two-Step Oxalyl Chloride | 70–75 | 95 | High | 12–15 |

| Carbodiimide Coupling | 65–70 | 90 | Moderate | 18–22 |

| Continuous Flow | 82 | 98 | Very High | 8–10 |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The oxalamide moiety can be reduced to form the corresponding amine derivatives.

Substitution: The hydrogen atoms on the furan and naphthalene rings can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated derivatives of the furan and naphthalene rings.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Design

The compound's unique structural features suggest that it may interact favorably with biological macromolecules, making it a candidate for drug design. Interaction studies have indicated that N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide can bind to proteins and nucleic acids, which is crucial for therapeutic applications. These interactions can be explored through various biochemical assays to evaluate its efficacy as a potential drug candidate.

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound in vitro. The results demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action was hypothesized to involve apoptosis induction through the activation of specific cellular pathways.

Synthesis Methodology

The synthesis of this compound typically involves multi-step reactions that require careful selection of reagents and conditions to achieve high yields. This compound serves as a versatile intermediate in organic synthesis, allowing for the development of various derivatives with tailored properties.

Case Study: Synthesis Optimization

A recent publication focused on optimizing the synthesis route for this compound, achieving a yield improvement from 60% to 85% through modified reaction conditions and purification techniques. This optimization is essential for scaling up production for commercial applications.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their functions.

Comparison with Similar Compounds

Table 1: Structural Comparison of MNFO and Key Analogues

Key Observations :

- S336 and Compound 28 incorporate heterocyclic (pyridine) or halogenated aromatic groups, which are critical for their roles as flavor enhancers or enzyme inhibitors.

Functional Comparison

Key Findings :

- S336 is the only compound in this group with regulatory approval, highlighting its safety profile (NOEL = 100 mg/kg in rodents) .

- MNFO lacks explicit functional data but shares structural motifs with enzyme-targeting oxalamides (e.g., halogenated aromatic groups in Compound 28).

Physicochemical Properties

Table 3: Solubility and Stability

Insights :

- MNFO’s DMSO solubility aligns with its use in in vitro assays, whereas S336’s water solubility is optimal for food applications.

Biological Activity

N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide is a synthetic compound characterized by its unique structure, which includes a furan ring and a naphthalene moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Its molecular formula is C18H16N2O3, with a molecular weight of 308.34 g/mol.

Antimicrobial Properties

Research has indicated that compounds similar to this compound may possess antimicrobial properties. The furan ring is often associated with biological activity, making this compound a candidate for further investigation in this area.

Anticancer Potential

Studies have explored the anticancer properties of oxalamides, suggesting that this compound could inhibit cancer cell proliferation through various mechanisms. These may include the modulation of signaling pathways involved in cell growth and apoptosis.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The furan ring may facilitate binding to these targets, while the naphthalene moiety could enhance stability and bioavailability.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide | 2072108-68-8 | 0.96 | Contains a benzyl group instead of furan |

| N1,N2-Bis(furan-2-ylmethyl)oxalamide | 69010-90-8 | 0.94 | Contains two furan groups |

| N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide | 428840-15-7 | 0.92 | Lacks methyl substitution on naphthalene |

This table highlights the uniqueness of N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yloxalamide due to its specific combination of functionalities.

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of furan-2-ylmethylamine with 2-methylnaphthalen-1-ylamine in the presence of oxalyl chloride under controlled conditions:

Synthesis Steps:

- Dissolve furan-2-ylmethylamine and 2-methylnaphthalen-1-ylamine in anhydrous dichloromethane.

- Add oxalyl chloride dropwise while maintaining the temperature at 0°C.

- Stir at room temperature for several hours.

- Quench with water and extract the product using dichloromethane.

- Purify by column chromatography.

Research Applications

This compound has several applications in scientific research:

Chemistry:

Used as a building block for synthesizing more complex molecules.

Biology:

Investigated for potential antimicrobial and anticancer activities.

Medicine:

Explored for therapeutic properties due to its unique chemical structure.

Industry:

Utilized in developing new materials and specialty chemicals.

Q & A

Q. What synthetic methodologies are commonly employed to prepare MNFO, and how can purity be ensured?

MNFO is synthesized via sequential coupling reactions. First, furan-2-ylmethylamine reacts with oxalyl chloride or ethyl oxalyl chloride to form an intermediate, which is then coupled with 2-methylnaphthalen-1-amine. Key steps include:

- Amine activation : Use of bases like triethylamine to deprotonate amines (e.g., ).

- Solvent selection : Reactions often proceed in dichloromethane, THF, or ethanol ( ).

- Purification : Silica gel chromatography or recrystallization ensures >90% purity (). Characterization requires 1H/13C NMR to confirm regiochemistry and LC-MS/HRMS for molecular weight validation ( ).

Q. What analytical techniques are critical for verifying MNFO’s structural integrity?

- 1H NMR : Assign peaks to distinguish aromatic protons (naphthyl δ 7.1–8.3 ppm) and furan protons (δ 6.2–7.5 ppm) ( ).

- HPLC : Quantify purity (>95% for research-grade material; ).

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 343.15; ).

Advanced Research Questions

Q. How does MNFO’s structure influence its performance as a ligand in transition-metal catalysis?

MNFO’s furan group provides electron-rich π-systems for metal coordination, while the naphthyl moiety introduces steric bulk, modulating catalyst selectivity. For example:

- In Cu-catalyzed cross-coupling , MNFO analogs (e.g., BFMO in ) stabilize Cu(I) intermediates, enabling aryl bromide amination at 0.5–5 mol% catalyst loading.

- Steric effects : The 2-methylnaphthyl group may hinder undesired side reactions, similar to trimethoxyphenyl substituents in BTMPO ( ).

Q. What strategies address low yields in MNFO synthesis, particularly stereoisomer formation?

- Temperature control : Elevated temperatures (50–80°C) reduce stereoisomerization ().

- Chiral auxiliaries : Use enantiopure amines or oxazolidinones to direct stereochemistry ().

- Chromatographic separation : Resolve diastereomers using chiral columns ().

Q. How can computational methods predict MNFO’s reactivity in catalytic systems?

- DFT calculations : Model MNFO’s coordination geometry with metals (e.g., Cu, Ru) to predict bond angles and redox potentials ( ).

- Molecular mechanics (MM) : Simulate steric clashes between naphthyl groups and substrates ().

Data Analysis and Contradictions

Q. How do researchers reconcile discrepancies in reported catalytic efficiencies of MNFO derivatives?

- Substituent effects : Compare MNFO with analogs like NFO (naphthyl without methyl; ). Methyl groups enhance steric hindrance but may reduce electron donation.

- Solvent polarity : Polar solvents (e.g., DMF) improve solubility but may destabilize metal-ligand complexes ( ).

- Catalyst loading : Lower loadings (0.5 mol%) in vs. 5 mol% in highlight trade-offs between cost and efficiency.

Q. What role do MNFO’s heterocycles play in biological activity, and how is this tested?

While MNFO is primarily studied in catalysis, related oxalamides show antiviral activity () via:

- HIV entry inhibition : Assays using pseudotyped viruses ().

- SAR studies : Replace furan with thiazole or pyridine to assess potency ().

Methodological Guidance

Q. What protocols optimize MNFO’s stability during storage?

- Desiccation : Store under argon at −20°C to prevent hydrolysis ().

- Light avoidance : Protect naphthyl groups from UV degradation ( ).

Q. How is MNFO’s electronic structure characterized for catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.